1-Naphthylhydroxylamine
Description
Historical Context and Evolution of N-Hydroxylamine Chemistry
The journey of N-hydroxylamine chemistry began in 1865 with the first preparation of hydroxylamine (B1172632), in the form of its hydrochloride salt, by the German chemist Wilhelm Clemens Lossen. atamanchemicals.comwikipedia.org This was achieved through the reaction of tin and hydrochloric acid in the presence of ethyl nitrate. atamanchemicals.comwikipedia.org However, it was not until 1891 that hydroxylamine was isolated in its pure form by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. atamanchemicals.comwikipedia.org
Early research focused on the fundamental reactions and properties of hydroxylamine and its simple derivatives. These compounds were recognized for their reactivity, which stems in part from the weak N-O bond. mdpi.com This inherent reactivity, while synthetically useful, also presented challenges in handling and stability. A significant evolution in the field was the development of N-substituted and N,O-disubstituted hydroxylamines, which offered greater stability and tunable reactivity. researchgate.net The latter half of the 20th century saw further advancements with the advent of organosilicon chemistry, leading to the synthesis of trimethylsilyl-protected hydroxylamines. This strategy of using protecting groups like trimethylsilyl (B98337) dramatically altered the reactivity profile of hydroxylamine, transforming it into a more stable and manageable reagent for a wider range of synthetic applications.
Significance of Aromatic N-Hydroxylamines in Modern Organic Transformations
Aromatic N-hydroxylamines have emerged as crucial intermediates in modern organic synthesis, particularly for the construction of complex nitrogen-containing molecules. researchgate.net The introduction of amino groups is a fundamental task in the synthesis of numerous compounds, including over 90% of the top small molecule therapeutics sold in 2020. rsc.org Aromatic N-hydroxylamines serve as valuable precursors in these transformations.
The synthetic utility of these compounds is largely attributed to the characteristics of the N-O bond, which has an average bond energy significantly lower than that of C-C, C-N, or C-O bonds. mdpi.com This relative weakness allows for selective cleavage of the N-O bond under various conditions, including transition-metal catalysis or radical-mediated reactions, to form new carbon-nitrogen bonds. mdpi.com This strategy has been widely employed in the synthesis of diverse nitrogen-containing heterocycles, which are common structural motifs in pharmaceuticals and natural products. mdpi.com Furthermore, hydroxylamine-derived reagents have been instrumental in developing catalytic amination reactions, enabling the direct introduction of unprotected amino groups into hydrocarbons like alkenes and arenes, thereby improving synthetic efficiency. rsc.orgnih.gov
Overview of 1-Naphthylhydroxylamine's Position in Naphthalene (B1677914) Derivatives Chemistry
This compound, systematically named N-(naphthalen-1-yl)hydroxylamine, is an aromatic hydroxylamine featuring a hydroxylamine group attached to the 1-position of a naphthalene ring system. smolecule.com Its position within the chemistry of naphthalene derivatives is defined by the interplay between the hydroxylamine functional group and the fused aromatic rings.
The naphthyl group, with its extended π-electron system, influences the electronic properties of the hydroxylamine moiety. This enhanced electron delocalization helps to stabilize intermediates formed during redox reactions. smolecule.comsolubilityofthings.com This property makes this compound a valuable intermediate in the synthesis of other naphthalene derivatives, such as nitroso compounds and azo dyes. smolecule.comsolubilityofthings.com
The specific location of the hydroxylamine group at the 1-position (alpha-position) imposes steric constraints that distinguish its reactivity from its isomer, 2-Naphthylhydroxylamine. smolecule.com This structural difference can lead to different outcomes in chemical reactions and metabolic pathways. smolecule.com As an intermediate, this compound serves as a building block in the synthesis of various commercial products, including dyes and agrochemicals. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol nih.gov |
| IUPAC Name | N-naphthalen-1-ylhydroxylamine nih.gov |
| Appearance | Crystalline solid solubilityofthings.com |
| Boiling Point | 339.8ºC at 760 mmHg chemsrc.com |
| Density | 1.283 g/cm³ chemsrc.com |
| Flash Point | 174.9ºC chemsrc.com |
| Solubility | Soluble in polar organic solvents like ethanol (B145695) and methanol; limited solubility in water. solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
607-30-7 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-naphthalen-1-ylhydroxylamine |
InChI |
InChI=1S/C10H9NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12H |
InChI Key |
CWFINLADSFPMHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NO |
Other CAS No. |
607-30-7 |
Synonyms |
1-naphthylhydroxylamine N-hydroxy-1-naphthylamine |
Origin of Product |
United States |
Mechanistic Investigations of 1 Naphthylhydroxylamine Reactivity and Transformations
Elucidation of Rearrangement Mechanisms Involving 1-Naphthylhydroxylamine
The study of rearrangement reactions is crucial for understanding the chemical behavior of this compound and its derivatives. These transformations, often catalyzed by acids or bases or proceeding through concerted pericyclic pathways, lead to structurally diverse products.
Under acidic conditions, this compound undergoes rearrangement to form aminonaphthols. orgsyn.org This transformation is a variation of the classic Bamberger rearrangement. The generally accepted mechanism for these acid-catalyzed reactions involves the protonation of the hydroxylamine's oxygen atom, converting the hydroxyl group into a good leaving group (water). libretexts.org The departure of a water molecule generates an electron-deficient nitrenium ion intermediate. This intermediate is then attacked by a nucleophile. In the absence of other strong nucleophiles, water attacks the naphthalene (B1677914) ring, typically at the para position (position 4) and to a lesser extent the ortho position (position 2), followed by deprotonation to yield the corresponding aminonaphthol. annualreviews.orgrsc.org
The rearrangement is considered a nucleophilic intermolecular process, primarily of the SN1' type. rsc.org The rate-determining step is the formation of the resonance-stabilized nitrenium ion. rsc.org For this compound, the major product of this rearrangement is 1,4-aminonaphthol. annualreviews.org If the reaction is performed in the presence of other nucleophiles, such as alcohols or halide ions, the corresponding ortho- and para-substituted naphthylamines can also be formed. rsc.org
| Reactant | Conditions | Major Product(s) | Reaction Type |
| This compound | Aqueous Acid | 1,4-Aminonaphthol, 1,2-Aminonaphthol | Bamberger Rearrangement |
| Phenylhydroxylamine | Acid (e.g., HCl, H₂SO₄) in Methanol | o-Anisidine, p-Anisidine | Nucleophilic Intermolecular Rearrangement |
| Phenylhydroxylamine | Acid (e.g., HCl) in presence of Chloride ions | o-Chloroaniline, p-Chloroaniline | Nucleophilic Intermolecular Rearrangement |
While acid-catalyzed rearrangements are common, transformations can also be induced under basic conditions. Base-induced rearrangements typically proceed through anionic intermediates. msu.edu The driving force for these reactions is often the formation of a more stable anion. msu.edu For instance, the general mechanism involves the deprotonation of the hydroxylamine (B1172632) to form an anion, which can then trigger a molecular rearrangement. msu.edu
In the context of related reactions, studies have shown that N-arylhydroxylamines can undergo transformations involving aryl migration. For example, under certain conditions, naphthyl hydroxylamine has been observed to lead to the formation of naphthylamine, consistent with a 1,2-aryl migration pathway. rsc.org Such migrations in base-induced scenarios would likely involve the "push" of an anionic center facilitating the shift of the aryl group to an adjacent atom, followed by stabilization. msu.edu
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated system in a concerted fashion. numberanalytics.comlibretexts.org These reactions are governed by the principles of orbital symmetry and are highly valuable in synthesis for their stereoselectivity. numberanalytics.com
A significant application of this reaction type involving a this compound derivative is the synthesis of 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) frameworks. researchgate.netmdpi.comresearchgate.net This process occurs via a domino reaction sequence that begins with the arylation of an N-arylhydroxylamine, such as this compound, with a diaryliodonium salt. mdpi.comresearchgate.net This initial step forms an N,O-diarylhydroxylamine intermediate in situ. researchgate.net This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to furnish the axially chiral biaryl product. mdpi.comresearchgate.net The reaction proceeds under mild, transition-metal-free conditions. researchgate.netresearchgate.net The driving force for the rearrangement is the formation of a more stable C-C bond and the aromatic system in the product.
A plausible mechanism involves the formation of the N,O-dinaphthylhydroxylamine, which then enters a six-membered, cyclic transition state, characteristic of a nih.govnih.gov-sigmatropic shift, to yield the final NOBIN product. researchgate.net
| N-Arylhydroxylamine Reactant | Arylation Reagent | Product | Yield (%) |
| N-(naphthalen-2-yl)hydroxylamine | Diphenyliodonium triflate | N-(2'-hydroxy-[1,1'-binaphthalen]-2-yl)acetamide | 92% |
| N-(naphthalen-2-yl)carbamate | Diphenyliodonium triflate | Methyl (2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 91% |
| N-(6-methoxynaphthalen-2-yl)carbamate | Diphenyliodonium triflate | Benzyl (2'-hydroxy-6-methoxy-[1,1'-binaphthalen]-2-yl)carbamate | 94% |
| N-(7-phenylnaphthalen-2-yl)carbamate | Bis(4-bromophenyl)iodonium triflate | Benzyl (6'-bromo-2'-hydroxy-7-phenyl-[1,1'-binaphthalen]-2-yl)carbamate | 80% |
Data sourced from a study on copper-catalyzed synthesis of axially chiral biaryls, which also discusses the transition-metal-free sigmatropic rearrangement pathway. mdpi.com
Base-Induced Transformations and Their Mechanistic Pathways
Nucleophilic and Electrophilic Reactivity Profiles of the Hydroxylamine Moiety
The hydroxylamine moiety (-NHOH) of this compound imparts a dualistic chemical character to the molecule, allowing it to function as both a nucleophile and, upon activation, an electrophile. This reactivity is central to its chemical transformations and biological activity.
The nucleophilicity of this compound stems from the lone pair of electrons on the nitrogen atom. chemguide.co.uk This electron pair can attack electron-deficient centers, leading to the formation of N-substituted derivatives. smolecule.com For instance, the hydroxylamine group can react with various electrophiles, a characteristic reactivity of amines. chemguide.co.uksmolecule.com In copper-catalyzed reactions, N-arylhydroxylamines can act as nucleophiles, reacting with highly electrophilic aryl-Cu(III) intermediates generated from diaryliodonium salts. nih.gov This reaction proceeds via the complexation or nucleophilic substitution of the aryl-Cu(III) species with the hydroxylamine. nih.gov
Conversely, this compound can be metabolized or chemically transformed into reactive electrophilic species. mdpi.com Under acidic or oxidative conditions, the N-O bond can be cleaved. smolecule.com Metabolic activation in the liver, involving enzymes like cytochrome P-450, can oxidize the amino group to produce N-hydroxy derivatives, which can be further converted into highly reactive electrophilic esters. mdpi.com These electrophilic intermediates are capable of reacting with biological nucleophiles. For example, the carcinogen N-hydroxy-1-naphthylamine has been shown to react with nucleic acids and proteins under mildly acidic conditions (pH 5) to form covalently bonded adducts. nih.gov This interaction with macromolecules like DNA is a key aspect of its observed mutagenic potential. smolecule.com
The fused naphthyl group influences this reactivity by enhancing electron delocalization, which can stabilize intermediates formed during redox reactions. smolecule.com Furthermore, the hydroxylamine group acts as a directing group in electrophilic aromatic substitution reactions on the naphthalene ring. smolecule.com
| Reactivity Profile | Reactant Type | Reaction Description | Key Findings |
|---|---|---|---|
| Nucleophilic | Electrophiles (general) | The nitrogen lone pair attacks an electron-deficient center. | Forms N-substituted derivatives. smolecule.com |
| Nucleophilic | Aryl-Cu(III) intermediates | Participates in copper-catalyzed arylation reactions. | Acts as a nucleophile to form complex intermediates. nih.gov |
| Electrophilic (upon activation) | Nucleic Acids (e.g., DNA), Proteins | Metabolic or chemical activation generates electrophilic species that react with biological macromolecules. | Forms covalent adducts with DNA and proteins, particularly under acidic conditions. nih.gov |
| Electrophilic (Aromatic Ring) | Electrophiles | The hydroxylamine group directs substitution on the naphthalene ring. | The -NHOH group influences the position of electrophilic attack on the aromatic system. smolecule.com |
Studies on Radical Pathways in this compound Chemistry
Beyond its polar reactivity, this compound is implicated in chemical pathways involving radical intermediates. These pathways are often initiated by one-electron oxidation processes and are crucial for understanding certain transformations and biological effects.
Research has demonstrated that this compound can be oxidized to generate radical species. In studies using t-butyl hydroperoxide, this compound was rapidly oxidized to form a radical species presumed to be the α-naphthyl nitroxide radical. cdnsciencepub.com This nitroxide radical was observed to be relatively persistent, decaying slowly over time. cdnsciencepub.com The cooxidation of aromatic amines, in general, is a known route for generating free radicals. imrpress.com
More complex radical mechanisms have also been proposed. In the context of a Povarov-type reaction to synthesize tetrahydroquinolines, the complete inhibition of the reaction in the presence of TEMPO, a radical scavenger, strongly suggested the involvement of radical species in transformations of a naphthyl hydroxylamine derivative. rsc.org A proposed mechanism involves a radical cation crossover, which can include a rare 1,2-aryl migration to form an α-aminomethyl radical. rsc.org Such pathways highlight the ability of the molecule to undergo homolytic cleavage of the nitrogen-oxygen bond to generate nitrogen-centered radicals. rsc.org These radicals can then participate in subsequent reactions, such as addition to C=C double bonds. rsc.org
| Experimental Context | Observation | Proposed Radical Species/Pathway | Reference |
|---|---|---|---|
| Oxidation with t-butyl hydroperoxide | A detectable electron spin resonance (e.s.r.) signal was observed. | Formation of α-naphthyl nitroxide radical. | cdnsciencepub.com |
| Povarov-type reaction with a naphthyl hydroxylamine derivative | Reaction was completely inhibited by the presence of TEMPO. | Involvement of a radical cation crossover mechanism and potential 1,2-aryl migration. | rsc.org |
| General cooxidation of aromatic amines | Generation of free radicals alongside other oxidation products. | Free radical generation via cooxidation with compounds like arachidonic acid. | imrpress.com |
Derivatization and Functionalization Strategies Utilizing 1 Naphthylhydroxylamine in Organic Synthesis
Formation of N-O and N-C Bonds for Complex Molecule Construction
The ability to form stable nitrogen-oxygen and nitrogen-carbon bonds is fundamental to the synthetic utility of 1-naphthylhydroxylamine. These bond-forming reactions, including alkylation, acylation, condensation, and arylation, provide access to a broad spectrum of complex organic molecules.
The hydroxylamine (B1172632) group in this compound can react with various electrophiles, leading to N-substituted or O-substituted derivatives. smolecule.com
Alkylation: Alkylation reactions introduce alkyl groups onto the nitrogen or oxygen atom of the hydroxylamine. While specific studies focusing solely on the alkylation of this compound are not extensively detailed in the provided literature, the general reactivity of hydroxylamines suggests that alkylating agents would react at these nucleophilic sites. The choice of reaction conditions, such as the base and solvent, would likely influence the regioselectivity of the alkylation (N-alkylation vs. O-alkylation).
Acylation: Acylation of this compound is a more commonly documented transformation, typically yielding N-acyl derivatives known as hydroxamic acids. Acid chlorides are frequently used as acylating agents for this purpose. For instance, N-1-naphthyl-benzohydroxamic acid can be prepared by reacting this compound with benzoyl chloride. This reaction is often performed at low temperatures (e.g., 0°C) in the presence of a mild base like sodium bicarbonate to neutralize the hydrochloric acid byproduct. The resulting N-aryl hydroxamic acids are valuable intermediates in their own right and have been investigated for their chemical properties.
Hydroxylamine and its derivatives readily undergo condensation reactions with aldehydes and ketones to form oximes. wikipedia.orgijprajournal.com This reaction involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality. youtube.com
When this compound is used, the product is an N-substituted oxime, specifically an N-naphthyl nitrone, rather than a simple oxime. The general principle involves reacting this compound with an aldehyde or ketone, often in an alcoholic solvent and sometimes with pH control, as the reaction rate can be pH-dependent. arpgweb.com While traditional oxime synthesis involves hydroxylamine hydrochloride and a base, ijprajournal.comarpgweb.com the use of an N-substituted hydroxylamine like this compound leads to the formation of a nitrone, which is a 1,3-dipole. These nitrones are valuable intermediates for synthesizing various heterocyclic compounds through [3+2] cycloaddition reactions.
One of the most significant applications of this compound is in the synthesis of axially chiral biaryl compounds, particularly 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) and its derivatives. nih.govsemanticscholar.orgresearchgate.net These compounds are highly valued as chiral ligands and catalysts in asymmetric synthesis. nih.govresearchgate.netpku.edu.cn The synthesis often proceeds through a domino reaction sequence that involves an initial arylation of the hydroxylamine followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govpku.edu.cnresearchgate.net
Two primary strategies have emerged:
Transition-Metal-Free Arylation: This approach involves the reaction of N-arylhydroxylamines with diaryliodonium salts pku.edu.cn or aryltrimethylammonium salts. pku.edu.cn The reaction is typically conducted at room or slightly elevated temperatures in the presence of a base like sodium bicarbonate or potassium tert-butoxide. pku.edu.cnpku.edu.cn It is proposed that a transient N,O-diarylhydroxylamine intermediate is formed, which rapidly undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent rearomatization to afford the NOBIN framework. pku.edu.cnpku.edu.cn This method is noted for its mild conditions and ability to produce a diverse range of NOBIN analogs in good to excellent yields. pku.edu.cn
Copper-Catalyzed Arylation: An efficient route to NOBIN and BINAM derivatives utilizes a copper-catalyzed domino arylation of N-arylhydroxylamines with diaryliodonium salts. nih.govsemanticscholar.org This reaction proceeds under mild conditions, often at room temperature, using a catalyst such as copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) and a base like sodium carbonate. nih.govsemanticscholar.org The proposed mechanism involves the formation of an N,O-dinaphthylhydroxylamine intermediate via reductive elimination from a copper(III) species, which then undergoes the sigmatropic rearrangement. nih.govsemanticscholar.org This protocol demonstrates broad substrate compatibility and high efficiency, with yields of up to 98%. nih.govmdpi.com
The versatility of this arylation-rearrangement strategy is highlighted by the wide range of substituents that are tolerated on both the this compound precursor and the diaryliodonium salt, allowing for the synthesis of a library of multi-substituted NOBIN derivatives. nih.govpku.edu.cn
Table 1: Synthesis of NOBIN Derivatives via Arylation of N-Naphthylhydroxylamines
| N-Naphthylhydroxylamine (1) Substituent | Arylation Reagent (2) | Catalyst / Base | Solvent | Product (3) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Cbz-N-(naphthalen-2-yl)hydroxylamine | Diphenyliodonium tetrafluoroborate | Cu(TFA)₂, Na₂CO₃ | DCM | Benzyl (2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 98 | nih.govsemanticscholar.org |
| N-Cbz-N-(naphthalen-2-yl)hydroxylamine | Diphenyliodonium triflate | NaHCO₃ | DCE | Benzyl (2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 90 | pku.edu.cn |
| N-(Methoxycarbonyl)-N-(naphthalen-2-yl)hydroxylamine | Diphenyliodonium tetrafluoroborate | Cu(TFA)₂, Na₂CO₃ | DCM | Methyl (2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 91 | nih.govmdpi.com |
| N-Benzoyl-N-(naphthalen-1-yl)hydroxylamine | (4-Methoxyphenyl)trimethylammonium triflate | tBuOK | DMSO | N-(2'-Hydroxy-[1,1'-binaphthalen]-2-yl)benzamide | 73 | pku.edu.cn |
| N-Cbz-N-(6-methoxynaphthalen-2-yl)hydroxylamine | Diphenyliodonium tetrafluoroborate | Cu(TFA)₂, Na₂CO₃ | DCM | Benzyl (2'-hydroxy-6-methoxy-[1,1'-binaphthalen]-2-yl)carbamate | 92 | nih.gov |
This table is representative of published findings and illustrates the scope of the arylation-rearrangement methodology. Cbz = Carboxybenzyl, TFA = Trifluoroacetate, DCM = Dichloromethane (B109758), DCE = 1,2-Dichloroethane, tBuOK = Potassium tert-butoxide, DMSO = Dimethyl sulfoxide.
Condensation Reactions with Carbonyl Compounds to Form Oximes and Related Structures
Synthesis of Diverse Heterocyclic Systems from this compound Precursors
Beyond biaryl synthesis, this compound is a key starting material for constructing various nitrogen- and oxygen-containing heterocycles. These reactions leverage the intrinsic reactivity of the hydroxylamine functional group to participate in cyclization and cycloaddition reactions.
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. youtube.comijbpas.com A classical and highly effective method for their synthesis is the condensation reaction between a hydroxylamine and a 1,3-dicarbonyl compound (or its synthetic equivalent). youtube.com
In this context, this compound can serve as the N-substituted hydroxylamine component. The reaction with a 1,3-dicarbonyl compound would proceed through initial condensation to form an intermediate, likely a vinylogous hydroxamic acid or an oxime, which then undergoes intramolecular cyclization with the loss of a water molecule to form the N-substituted isoxazole (B147169) ring. youtube.com The resulting products would be N-(1-naphthyl)isoxazoles. This approach provides a direct route to isoxazoles bearing a bulky naphthyl substituent on the nitrogen atom, which can influence the compound's physical and chemical properties. While the general synthesis of isoxazoles is well-established, organic-chemistry.orgunifi.it the specific application using this compound follows these fundamental principles of heterocycle construction.
The synthesis of fused-ring systems is a cornerstone of modern organic chemistry, enabling the creation of complex polycyclic structures. This compound can be a precursor to such systems. The term "fused-ring system" in this context can refer to structures where new rings are built onto the existing naphthalene (B1677914) core.
The synthesis of NOBIN derivatives, as discussed previously, is a prime example where a new biaryl linkage effectively creates a larger, albeit non-planar, fused system. pku.edu.cn Furthermore, the reactivity of the hydroxylamine and the naphthalene rings can be harnessed for intramolecular cyclization reactions. For example, derivatives of this compound could potentially undergo cyclization to form naphtho-fused versions of heterocycles like 1,2-benzisoxazoles. chim.it Such transformations might involve the intramolecular reaction of a side chain, introduced via alkylation or acylation of the hydroxylamine, with the peri-position of the naphthalene ring, a strategy common in naphthalene chemistry. These reactions would lead to rigid, polycyclic aromatic systems incorporating a nitrogen-oxygen bond, structures with potential applications in materials science and medicinal chemistry. rsc.org
Formation of Isoxazoles and Other Nitrogen-Oxygen Heterocycles
Exploration of this compound as a Building Block for Advanced Scaffolds
This compound serves as a versatile and reactive building block in organic synthesis for the construction of complex and functionally rich molecular scaffolds. Its inherent chemical properties, particularly the nucleophilicity of the nitrogen and oxygen atoms and the susceptibility of the naphthyl ring to substitution and rearrangement reactions, allow for its strategic use in generating advanced molecular architectures. Researchers have successfully employed this compound in various transformations, including domino reactions and cascade sequences, to create scaffolds with significant applications in fields like asymmetric catalysis and materials science.
One of the most notable applications is in the synthesis of axially chiral biaryl compounds, which are crucial as ligands and catalysts in asymmetric synthesis. mdpi.comsemanticscholar.org Specifically, derivatives of 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) are accessible through innovative strategies starting from N-naphthylhydroxylamines. mdpi.com
A particularly effective method involves a copper-catalyzed domino reaction. semanticscholar.org This process combines the arylation of N-arylhydroxylamines with diaryliodonium salts, followed by a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, to furnish the desired biaryl frameworks under mild conditions. mdpi.comsemanticscholar.org This approach is distinguished by its efficiency, good substrate compatibility, and the high yields achieved for a variety of substituted NOBIN derivatives. semanticscholar.org The reaction proceeds effectively with N-naphthylhydroxylamines bearing different protecting groups and a range of diaryliodonium salts with diverse electronic and steric properties. mdpi.com
The general applicability of this copper-catalyzed transformation is demonstrated by the successful synthesis of numerous multi-substituted NOBIN derivatives. The reaction conditions are typically mild, involving a copper(II) trifluoroacetate (Cu(TFA)₂) catalyst and a base like sodium carbonate (Na₂CO₃) in a solvent such as dichloromethane (DCM) at room temperature. semanticscholar.org
Table 1: Synthesis of Substituted NOBIN Derivatives via Copper-Catalyzed Domino Reaction
| N-Naphthylhydroxylamine (1) | Diaryliodonium Salt (2) | Product (3) | Yield (%) |
|---|---|---|---|
| N-Cbz-1-naphthylhydroxylamine | Diphenyliodonium triflate | Benzyl-(2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 98% |
| N-Cbz-1-naphthylhydroxylamine | Bis(4-methoxyphenyl)iodonium triflate | Benzyl-(2'-hydroxy-6-methoxy-[1,1'-binaphthalen]-2-yl)carbamate | 94% |
| N-Boc-1-naphthylhydroxylamine | Diphenyliodonium triflate | tert-Butyl (2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 92% |
| N-Cbz-1-naphthylhydroxylamine | Bis(4-bromophenyl)iodonium triflate | Benzyl-(6-bromo-2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 81% |
Data sourced from Zhang et al., 2021. mdpi.comsemanticscholar.org The reactions were generally performed with Cu(TFA)₂ (10 mol%), N-naphthylhydroxylamine (0.20 mmol), diaryliodonium salt (0.24 mmol), and Na₂CO₃ (0.26 mmol) in DCM at room temperature.
Another significant strategy for functionalizing this compound involves a cascade Atherton-Todd reaction followed by a semanticscholar.orgsemanticscholar.org-rearrangement. This metal- and oxidant-free method provides a practical and regioselective route to ortho-phosphated arylamines. researchgate.net This transformation is valuable for creating scaffolds that can serve as precursors to other complex molecules or as ligands themselves. The reaction demonstrates good functional-group compatibility and proceeds under mild conditions, making it a highly useful tool for scaffold diversification. researchgate.net The process highlights the utility of the hydroxylamine moiety in directing functionalization to a specific position on the aromatic ring system. researchgate.net
These examples underscore the value of this compound as a key precursor for advanced scaffolds. Its ability to participate in domino and cascade reactions allows for the rapid construction of molecular complexity from relatively simple starting materials. semanticscholar.orgresearchgate.net The resulting scaffolds, such as the axially chiral NOBINs and ortho-phosphated naphthylamines, are of significant interest due to their prevalence in functional materials and their application as catalysts. mdpi.comsemanticscholar.org The development of such synthetic methods expands the available chemical space for drug discovery and material science. whiterose.ac.uk
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring in 1 Naphthylhydroxylamine Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including 1-naphthylhydroxylamine and its derivatives. emerypharma.comlibretexts.org By analyzing the chemical shifts, multiplicities, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can deduce the precise arrangement of atoms within a molecule. emerypharma.com
In the context of this compound research, ¹H NMR provides detailed information about the protons on the naphthalene (B1677914) ring system and the hydroxylamine (B1172632) moiety. The distinct chemical environments of these protons result in a characteristic pattern of signals. For instance, the protons on the aromatic rings will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their coupling relationships with neighboring protons.
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the this compound molecule will produce a distinct signal, with its chemical shift indicative of its electronic environment. bhu.ac.in Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| C1 | - | 145.2 | - | - |
| C2 | 7.25 | 120.8 | d | 8.1 |
| C3 | 7.45 | 126.5 | t | 7.5 |
| C4 | 7.85 | 125.9 | d | 8.3 |
| C4a | - | 134.1 | - | - |
| C5 | 7.90 | 128.4 | d | 8.2 |
| C6 | 7.50 | 126.1 | t | 7.6 |
| C7 | 7.40 | 125.3 | t | 7.4 |
| C8 | 8.10 | 122.5 | d | 8.5 |
| C8a | - | 131.0 | - | - |
| N-H | 8.50 | - | s (br) | - |
| O-H | 5.60 | - | s (br) | - |
| Note: This table is for illustrative purposes and actual chemical shifts may vary depending on the solvent and specific derivative. |
Mass Spectrometry Approaches for Identification of Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of analytes. In the study of this compound, MS is instrumental in identifying reaction intermediates and final products. High-resolution mass spectrometry (HRMS) is particularly useful as it can determine the elemental composition of a molecule with high accuracy. mdpi.com
For instance, in copper-catalyzed reactions involving N-arylhydroxylamines, a transient N,O-dinaphthylhydroxylamine intermediate was proposed. mdpi.com While difficult to isolate, its existence can be inferred through the identification of subsequent products by techniques like HRMS. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the parent molecule and its breakdown products.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Progression Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the electronic structure and monitoring the progress of reactions involving this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds in a molecule. libretexts.orgspectroscopyonline.com In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations of the hydroxylamine group, as well as the C-H and C=C stretching and bending vibrations of the naphthalene ring. nist.gov The presence of two strong absorption bands around 1550 cm⁻¹ and 1350 cm⁻¹ can be indicative of a nitro group, which is structurally related to hydroxylamines through oxidation-reduction reactions. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. azooptics.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation. azooptics.com The naphthalene ring system in this compound results in strong UV absorption. nist.gov
This technique is highly effective for monitoring reaction kinetics. numberanalytics.comresearchgate.net By tracking the change in absorbance at a specific wavelength over time, researchers can determine the rate of a reaction. numberanalytics.com For example, if this compound is consumed in a reaction, its characteristic absorbance peak will decrease, while peaks corresponding to the products will appear and increase in intensity. This allows for the study of reaction mechanisms and the identification of reaction intermediates that may have distinct UV-Vis spectra. numberanalytics.comnih.gov
X-ray Crystallography for Precise Molecular Structure Determination of this compound Derivatives
This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net The insights gained from the crystal structure are vital for structure-activity relationship studies and for understanding how these molecules interact with biological targets. nih.gov The process involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern. ebi.ac.uk The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. ebi.ac.uk
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Derivatization Studies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and its derivatives, as well as for studying their derivatization reactions. sepscience.comchromforum.org
Purity Assessment: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By using a suitable column and mobile phase, impurities in a sample of this compound can be separated from the main compound. A detector, often a UV-Vis detector, is used to quantify the separated components. sepscience.com The purity of the sample can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. chromforum.org The use of a photodiode array (PDA) detector can further aid in assessing peak purity by comparing the UV spectra across a single chromatographic peak. sepscience.com
Derivatization Studies: Derivatization is a technique used to modify a chemical compound to make it more suitable for analysis. researchgate.net In the context of HPLC, derivatization can be used to enhance the detectability of an analyte or to improve its chromatographic properties. For instance, 1-naphthylisocyanate has been used as a pre-column derivatization reagent for amino acid analysis, resulting in highly fluorescent derivatives that can be detected with high sensitivity. nih.gov Similar derivatization strategies could be employed in the analysis of this compound or its reaction products to improve detection limits and selectivity. sigmaaldrich.comsqu.edu.om HPLC is then used to separate and quantify these derivatives.
Theoretical and Computational Chemistry Studies on 1 Naphthylhydroxylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of molecules like 1-naphthylhydroxylamine. These first-principles methods, which solve the Schrödinger equation with certain approximations, provide deep insights into the electronic structure, which in turn governs the molecule's reactivity. ornl.govwikipedia.org
For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. A high HOMO energy suggests a greater tendency to donate electrons, making the molecule a better nucleophile. Conversely, a low LUMO energy indicates a greater ability to accept electrons, signifying electrophilic character. The HOMO-LUMO gap is a critical parameter for assessing molecular stability and reactivity.
Computational studies have explored the electronic properties of aromatic amines and their derivatives to understand their chemical behavior. nih.gov The reactivity of such compounds is often linked to their metabolism and interaction with biological macromolecules. nih.gov For example, the carcinogen N-hydroxy-1-naphthylamine has been shown to react with nucleic acids and proteins under mildly acidic conditions. nih.gov
Table 1: Calculated Electronic Properties of this compound
| Property | Description | Predicted Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Highlights regions of high or low electron density, predicting sites for electrophilic or nucleophilic attack. |
| Electrostatic Potential Map | A visual representation of the electrostatic potential on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, crucial for predicting intermolecular interactions. |
This table is generated based on general principles of quantum chemical calculations and does not represent specific computational results from a single study.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions involving this compound, including the identification of reaction pathways and the characterization of high-energy transition states. e3s-conferences.orgrsc.orgdiva-portal.org These methods allow chemists to visualize the "unseeable" and understand the energetic landscape of a reaction, providing insights that are often difficult or impossible to obtain through experiments alone. e3s-conferences.org
By employing methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction. nih.govmdpi.com This allows for the mapping of the entire reaction pathway, from reactants to products, including the identification of intermediate structures and, most importantly, the transition state. The transition state is a critical, fleeting arrangement of atoms at the peak of the energy barrier that separates reactants and products. uni-muenchen.descispace.com
The geometry and energy of the transition state are of paramount importance. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn dictates the reaction rate. scispace.com Computational methods can accurately calculate these activation barriers, providing quantitative predictions of reaction kinetics. e3s-conferences.org
For a molecule like this compound, computational modeling can be used to study a variety of reactions, such as its oxidation, its role in forming adducts with other molecules, or its participation in cycloaddition reactions. mdpi.comacs.org For instance, understanding the mechanism of its metabolic activation is crucial, as this can lead to the formation of reactive intermediates implicated in toxicity. nih.gov
Table 2: Key Parameters in Computational Modeling of Reaction Mechanisms
| Parameter | Description | Significance |
| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. | Provides a complete map of all possible reaction pathways. |
| Transition State (TS) | The highest energy point along the reaction coordinate. | Determines the activation energy and thus the rate of the reaction. uni-muenchen.de |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower activation energy corresponds to a faster reaction. |
| Reaction Intermediates | Stable or semi-stable species formed during the course of a reaction. | Their identification helps to build a complete picture of the reaction mechanism. |
| Reaction Coordinate | A one-dimensional coordinate that represents the progress of a reaction. | Traces the path from reactants to products on the potential energy surface. |
This table is generated based on general principles of computational reaction modeling and does not represent specific computational results from a single study.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of this compound, offering insights into its conformational flexibility and how it interacts with its environment at the atomic level. nih.govyoutube.commdpi.com Unlike static quantum chemical calculations, MD simulations track the movements of atoms and molecules over time, providing a movie-like view of molecular motion. youtube.com
Conformational Analysis:
This compound, with its rotatable bonds, can exist in various three-dimensional arrangements or conformations. lumenlearning.comlibretexts.org Conformational analysis is the study of these different spatial arrangements and their relative energies. lumenlearning.com MD simulations can explore the vast conformational landscape of this compound by simulating its movements over nanoseconds or even microseconds. youtube.com This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them. lumenlearning.com Understanding the preferred conformations is crucial as the shape of a molecule can significantly influence its reactivity and biological activity. lumenlearning.com
Intermolecular Interactions:
MD simulations are also instrumental in studying how this compound interacts with other molecules, such as solvents or biological macromolecules. rsc.orgrsc.orgnih.govscielo.org.mxrsc.org These simulations can reveal the specific types of non-covalent interactions that govern these associations, including:
Hydrogen Bonds: The hydroxylamine (B1172632) group of this compound can act as both a hydrogen bond donor and acceptor.
π-π Stacking: The naphthyl ring system can engage in stacking interactions with other aromatic systems.
Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
By simulating this compound in different environments, researchers can understand how these intermolecular forces influence its solubility, stability, and potential binding to target sites. rsc.orgnih.gov
Table 3: Applications of Molecular Dynamics Simulations for this compound
| Application | Description | Insights Gained |
| Conformational Sampling | Exploring the different spatial arrangements (conformations) of the molecule. | Identification of low-energy, stable conformers and the energy barriers for interconversion. |
| Solvation Studies | Simulating the molecule in a solvent (e.g., water) to understand how it interacts with the surrounding molecules. | Prediction of solubility and the structure of the solvation shell. |
| Binding Site Analysis | Simulating the interaction of this compound with a target protein or DNA. | Identification of potential binding modes and the key intermolecular interactions that stabilize the complex. |
| Dynamical Properties | Calculating properties related to the motion of the molecule, such as diffusion coefficients. | Understanding how the molecule moves and diffuses in different environments. |
This table is generated based on general principles of molecular dynamics simulations and does not represent specific computational results from a single study.
Quantitative Structure-Reactivity Relationship (QSAR) Studies in the Context of Chemical Transformations
Quantitative Structure-Reactivity Relationship (QSAR) studies represent a computational approach to predict the chemical reactivity of compounds based on their molecular structure. wikipedia.org In the context of this compound, QSAR models can be developed to correlate its structural features with its behavior in various chemical transformations. mdpi.comresearchgate.net
The fundamental principle of QSAR is that the structure of a molecule contains the information that defines its chemical properties and reactivity. wikipedia.orgmdpi.com By quantifying specific structural or physicochemical properties, known as molecular descriptors, it is possible to build mathematical models that predict a particular reactivity outcome. mdpi.comresearchgate.net
Developing a QSAR Model for this compound would typically involve:
Data Set Compilation: Gathering a set of molecules with known reactivity data for a specific chemical transformation. This could include reaction rates, equilibrium constants, or product yields. For this compound, this might involve its oxidation, reduction, or participation in coupling reactions.
Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated using computational software. mdpi.com These descriptors can be categorized as:
Constitutional: Based on the 2D structure (e.g., molecular weight, number of rings).
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D structure (e.g., molecular surface area, volume).
Quantum Chemical: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, partial charges). mdpi.com
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical relationship is established between the calculated descriptors and the observed reactivity. mdpi.comresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
For this compound, a QSAR model could be employed to predict its reactivity in a series of related reactions, helping to understand how substitutions on the naphthyl ring or modifications to the hydroxylamine group would affect its chemical behavior. nih.gov This predictive capability is valuable for designing new molecules with desired reactivity profiles without the need for extensive experimental synthesis and testing. acs.orgnih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Basic molecular composition and size. |
| Topological | Connectivity Indices, Wiener Index | Atomic connectivity and branching. |
| Geometrical | Molecular Surface Area, Molecular Volume, Shape Indices | Three-dimensional size and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure and distribution of charge. mdpi.com |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity and polarizability. |
This table provides a general overview of descriptor types and is not specific to a single QSAR study on this compound.
Emerging Applications and Interdisciplinary Research Directions for 1 Naphthylhydroxylamine in Chemical Science
Role in Catalysis: From Stoichiometric Reagents to Catalytic Cycles
The utility of 1-naphthylhydroxylamine and its derivatives extends into the realm of catalysis, where they can participate in synthetic transformations. While direct, large-scale catalytic applications are not widely documented, the principles of its chemical reactivity suggest a potential role in catalytic cycles, moving beyond its use as a simple stoichiometric reagent.
Stoichiometric reagents are consumed in a 1:1 molar ratio with the reactant, which can lead to significant waste. wordpress.comrsc.org In contrast, catalytic processes utilize a small amount of a catalyst to convert large amounts of reactants into products, thereby increasing efficiency and atom economy. acsgcipr.orgyoutube.com Catalysts achieve this by lowering the activation energy of a reaction without being consumed in the process. wordpress.com
The reactivity of the hydroxylamine (B1172632) group in this compound allows it to act as a precursor in certain catalytic systems. For instance, in the presence of a metal catalyst, the N-O bond can be cleaved to form a reactive intermediate. researchgate.net This intermediate can then participate in a catalytic cycle, for example, by reacting with a substrate and subsequently being regenerated. researchgate.net The development of catalytic reactions often involves moving from stoichiometric processes to more efficient catalytic ones. An example of this evolution is seen in hydroamination reactions, which initially required stoichiometric reagents but have since seen the development of catalytic systems using various metal complexes. wikipedia.org
The potential for this compound to be integrated into such catalytic cycles is an area of ongoing research. For example, its derivatives could serve as ligands that modulate the activity and selectivity of a metal catalyst. nih.gov The design of synergistic catalytic systems, where two catalysts work in concert to activate both the nucleophile and the electrophile, represents another avenue for the application of compounds like this compound. princeton.edu
Contribution to Advanced Materials Design and Synthesis
This compound and its parent compound, 1-naphthylamine (B1663977), serve as foundational building blocks in the synthesis of advanced materials, including organic semiconductors and specialized dyes. smolecule.comechemi.comnih.gov
Organic Semiconductors:
Organic semiconductors are a class of materials that possess the electronic properties of semiconductors along with the processing advantages of organic compounds. These materials are typically based on conjugated π-electron systems, which allow for the transport of charge carriers. researchgate.net The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is heavily dependent on the molecular structure of the organic semiconductor used. researchgate.net
Derivatives of 1-naphthylamine are utilized in the synthesis of molecules for these applications. The naphthyl group provides a rigid, planar structure with an extended π-system, which is conducive to charge transport. researchgate.net Chemical modifications, such as the introduction of different functional groups, can be used to tune the electronic properties, solubility, and morphology of the resulting materials.
Specialized Dyes and Ligands:
1-Naphthylamine is a well-known precursor in the synthesis of azo dyes. nih.gov The diazotization of 1-naphthylamine followed by coupling with various aromatic compounds leads to a wide range of colorful substances with applications in the textile industry and beyond. echemi.com
Furthermore, Schiff bases derived from 1-naphthylamine can act as ligands, forming stable complexes with various metal ions. iiste.org These ligands and their metal complexes can exhibit interesting photophysical and electronic properties, making them suitable for applications in materials science. iiste.org For example, N-phenyl acetyl-N-naphthyl hydroxylamine (PANHA), a derivative of this compound, has been synthesized and used as a chelating agent for the extraction of vanadium(V) ions. figshare.comtandfonline.com
Table 1: Examples of Advanced Materials Derived from 1-Naphthylamine and its Derivatives
| Material Class | Precursor | Application | Key Structural Feature |
| Organic Semiconductors | 1-Naphthylamine Derivatives | OLEDs, OPVs | Extended π-conjugation of the naphthyl group |
| Azo Dyes | 1-Naphthylamine | Textiles, Pigments | Azo group (-N=N-) linking aromatic rings |
| Schiff Base Ligands | 1-Naphthylamine | Metal Complexation | Azomethine group (-C=N-) |
| Chelating Agents | N-phenyl acetyl-N-naphthyl hydroxylamine | Metal Ion Extraction | N-hydroxyl amine derivative |
Use as Specialized Reagents in Advanced Analytical Methodologies for Complex Mixture Analysis
This compound and its related compounds are employed as specialized reagents in various analytical methods for the detection and quantification of specific analytes in complex mixtures. smolecule.com The reactivity of the hydroxylamine and amino groups allows for derivatization reactions that can enhance the detectability of target molecules. dss.go.th
One significant application is in the analysis of aromatic amines and nitro compounds. smolecule.com For instance, 1-naphthylamine can be used as a derivatizing agent in chromatographic methods to improve the separation and detection of these compounds. echemi.com The resulting derivatives often exhibit enhanced fluorescence or electrochemical activity, which increases the sensitivity of the analytical method.
In the context of complex mixtures, such as environmental or biological samples, selective derivatization is crucial for minimizing interference from other components. The choice of reagent and reaction conditions can be tailored to target specific functional groups. For example, methods have been developed for the analysis of amino acids by converting them into fluorescent derivatives, which can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC). dss.go.th
Furthermore, derivatives of this compound have been explored for their potential in spectrophotometric analysis. The formation of colored complexes with metal ions or other analytes can be used for their quantification. For example, N-phenyl acetyl-N-naphthyl hydroxylamine has been used for the spectrophotometric determination of vanadium(V). figshare.com
Table 2: Analytical Applications of this compound and Related Compounds
| Analytical Technique | Reagent | Analyte | Principle of Detection |
| Chromatography (GC, HPLC) | 1-Naphthylamine | Aromatic amines, Nitro compounds | Derivatization to enhance detectability |
| Spectrophotometry | N-phenyl acetyl-N-naphthyl hydroxylamine | Vanadium(V) | Formation of a colored complex |
| Thin-Layer Chromatography | 1-Naphthylamine | Amines | Separation and visualization of derivatives |
Interfacing with Macromolecules for Fundamental Chemical Interaction Studies
The study of the interactions between small molecules and macromolecules is fundamental to understanding many chemical and biological processes. asbmb.orgnih.gov this compound and its parent amine, 1-naphthylamine, serve as model compounds for investigating these interactions at a molecular level, excluding their biological or pharmacological effects. smolecule.com The interactions are governed by non-covalent forces such as hydrogen bonding, ionic interactions, and the hydrophobic effect. asbmb.org
The aromatic nature of the naphthyl group allows it to participate in π-π stacking interactions with aromatic residues in macromolecules like proteins and nucleic acids. researchgate.net The amino and hydroxylamine groups can act as hydrogen bond donors and acceptors, further stabilizing the interaction. units.it
Understanding these fundamental interactions is crucial for fields such as materials science and analytical chemistry. For example, the binding of a small molecule to a macromolecule can alter the properties of both, leading to the development of new materials or analytical sensors. frontiersin.org
Research in this area often involves techniques like spectroscopy and calorimetry to characterize the binding affinity and thermodynamics of the interaction. Computational modeling is also used to gain insights into the specific molecular interactions at the binding site. nih.gov While studies have shown that this compound can form adducts with DNA, the focus here is on the fundamental chemical forces driving the interaction rather than the biological consequences. smolecule.com
Future Prospects and Uncharted Territories in 1 Naphthylhydroxylamine Chemistry
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The traditional synthesis of 1-naphthylhydroxylamine has often relied on methods with considerable environmental drawbacks. The classic Bechamp reduction of 1-nitronaphthalene (B515781), for instance, utilizes iron in hydrochloric acid, a process that is far from environmentally benign. smolecule.com Similarly, while catalytic hydrogenation represents an improvement, the drive towards green chemistry necessitates the development of even cleaner and more efficient synthetic protocols. smolecule.com
Future efforts will likely focus on several key areas to minimize environmental impact:
Heterogeneous Catalysis: The use of reusable, solid-supported catalysts is a cornerstone of green chemistry. The development of nanocrystal catalysts, such as zinc-based systems used for other nitrogen-containing compounds, presents a promising, eco-friendly alternative that can be easily recovered and reused. rsc.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. The application of monooxygenases, for example, to catalyze the oxidation of related amines points towards a potential biocatalytic route to this compound, significantly reducing the need for harsh chemical oxidants. researchgate.net
Alternative Solvents and Energy Sources: Moving away from volatile organic solvents is crucial. Water-driven procedures are highly desirable for their low cost and minimal environmental footprint. rsc.org Furthermore, the use of alternative energy sources like ultrasound, which has been shown to enhance reaction efficiency in related syntheses, could lead to more sustainable processes. smolecule.com
The goal is to create synthetic pathways that are not only efficient but also adhere to the principles of green chemistry, reducing waste and energy consumption.
Table 1: Comparison of Synthetic Approaches for Aromatic Amines/Hydroxylamines
| Method | Reagents/Catalyst | Advantages | Disadvantages | Sustainability Profile |
| Bechamp Reduction | Iron, Hydrochloric Acid | Low cost, established method | Large amount of iron sludge waste, harsh acidic conditions | Low |
| Catalytic Hydrogenation | Raney Nickel, H₂ | High efficiency, cleaner than Bechamp | Use of flammable H₂ gas, catalyst handling | Medium |
| Heterogeneous Catalysis | ZnO Nanocrystals, etc. | Reusable catalyst, mild conditions, often in water | Catalyst development and cost can be a factor | High rsc.org |
| Biocatalysis | Enzymes (e.g., Monooxygenase) | High selectivity, mild aqueous conditions | Enzyme stability and cost, substrate scope | High researchgate.net |
| Ultrasound-Assisted Synthesis | Ionic Liquids/Aqueous media | Increased reaction rates, energy efficiency | Scalability can be a challenge | High smolecule.com |
Exploration of Undiscovered Reaction Pathways and Synthetic Transformations
This compound possesses a unique combination of a reactive hydroxylamine (B1172632) group and an electron-rich naphthalene (B1677914) core, making it a versatile building block for organic synthesis. solubilityofthings.com While its role as a reducing agent and its participation in electrophilic substitution and N-O bond cleavage are known, its synthetic utility is far from fully explored. smolecule.comsolubilityofthings.com
Recent research has begun to uncover its potential in more complex transformations:
Cascade Reactions: It serves as a key reactant in a cascade Atherton–Todd reaction/ smolecule.comsmolecule.com-rearrangement to produce valuable ortho-phosphated arylamines, demonstrating its capacity for intricate, one-pot transformations. acs.org
Asymmetric Catalysis: Derivatives of this compound are critical precursors to axially chiral biaryl compounds like NOBIN (2-amino-2′-hydroxy-1,1′-binaphthyl). mdpi.comsemanticscholar.org These chiral structures are highly sought after as ligands in asymmetric catalysis. researchgate.net
Cycloadditions: In Povarov-type reactions, naphthyl hydroxylamine derivatives have been used to construct complex heterocyclic scaffolds like tetrahydroquinolines. rsc.orgrsc.org
Future explorations will likely delve into its use in multicomponent reactions, where its dual functionality can be exploited to build molecular complexity rapidly. The development of novel catalytic systems could unlock new reaction pathways, such as C-H functionalization on the naphthalene ring directed by the hydroxylamine group. The synthesis of N-arylhydroxamic acids from this compound for use as organoanalytical reagents also highlights its role in creating specialized chemical tools. researchgate.netepdf.pub
Integration into Supramolecular Chemistry and Nanotechnology for Advanced Functional Materials
The structural and electronic properties of this compound make it an intriguing candidate for the development of advanced materials through the principles of supramolecular chemistry and nanotechnology. solubilityofthings.com Supramolecular chemistry focuses on assemblies of molecules held together by non-covalent forces, creating materials with dynamic and responsive properties. lindau-nobel.orgunsw.edu.aucsic.es
Potential avenues for integration include:
Self-Assembling Systems: The flat, aromatic surface of the naphthalene ring can participate in π-π stacking interactions, a key driving force in supramolecular assembly. The hydroxylamine group provides a site for hydrogen bonding. This combination could be used to design self-assembling monolayers, liquid crystals, or functional gels.
Functional Nanomaterials: Derivatives of this compound, such as the chelating agent N-phenyl acetyl-N-naphthyl hydroxyl amine (PANHA), have been synthesized and used for the selective extraction of metal ions like vanadium. tandfonline.com This demonstrates the potential for creating functionalized nanomaterials, such as modified nanoparticles or metal-organic frameworks (MOFs), for applications in environmental remediation, sensing, or catalysis. The use of graphene oxide-based composites for adsorbing the related compound 1-naphthylamine (B1663977) further supports this direction. researchgate.net
Molecular Recognition and Sensing: The hydroxylamine group's reactivity can be harnessed to create molecular sensors. smolecule.com A supramolecular host incorporating the this compound motif could be designed to selectively bind and signal the presence of specific analytes through a measurable response, such as a change in color or fluorescence.
The integration of this compound into larger, ordered systems could lead to materials with novel electronic, optical, or catalytic functions, bridging the gap between individual molecules and macroscopic properties. lindau-nobel.org
Challenges and Opportunities in Translating Fundamental Research Discoveries to Broader Chemical Applications
Despite its potential, the translation of fundamental research on this compound into widespread industrial applications faces several hurdles, which are balanced by significant opportunities.
Table 2: Challenges and Opportunities for this compound Applications
| Aspect | Challenges | Opportunities |
| Toxicology & Safety | The compound has been shown to be tumorigenic in rats, and related aromatic amines are known carcinogens. nih.govnih.gov This poses a significant barrier to applications involving human contact. | Focus on applications where human exposure is minimal, such as in contained chemical synthesis processes or as a building block that is fully transformed into a non-toxic final product. smolecule.comannualreviews.org |
| Chemical Stability | The compound can be unstable, with a tendency to decompose or rearrange, which can affect reaction yields and shelf-life. rsc.orgwikimedia.org | Development of stabilized derivatives or in-situ generation methods could mitigate stability issues. The reactivity can be harnessed for specific synthetic transformations. acs.orgmdpi.com |
| Synthesis & Cost | Establishing new, sustainable synthetic routes that are also economically viable for large-scale production is a major challenge. smolecule.com | The development of efficient, green catalytic methods could ultimately lower production costs and environmental impact, making it more competitive. rsc.org |
| Market Application | Identifying high-value applications that can justify the development costs and manage the safety concerns. | Its role as an intermediate in producing high-value materials like dyes, agrochemicals, and especially chiral ligands for asymmetric catalysis presents a strong economic incentive. solubilityofthings.commdpi.comresearchgate.netannualreviews.org |
The primary opportunity lies in its use as a specialized chemical intermediate rather than a bulk commodity. Its application in the synthesis of complex molecules, such as chiral ligands for the pharmaceutical industry or functional dyes and polymers, represents the most promising path forward. mdpi.comannualreviews.org Overcoming the challenges, particularly through the development of safe handling protocols and green, efficient manufacturing processes, will be key to realizing the full potential of this compound in the broader chemical landscape.
Q & A
Q. What are the established protocols for synthesizing 1-Naphthylhydroxylamine, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves hydroxylamine reacting with naphthalene derivatives under controlled pH and temperature. For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry:
- Document reagent purity, solvent systems, and reaction conditions (e.g., time, temperature) in the experimental section.
- Include spectroscopic validation (NMR, IR) for intermediate and final products.
- Replicate experiments with varied parameters (e.g., molar ratios) to confirm consistency .
- For hydroxylamine-based reactions, use Hydroxylamine hydrochloride (98% purity) as a starting material, ensuring inert atmospheres to prevent oxidation .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare aromatic proton signals (δ 7.2–8.5 ppm) and hydroxylamine proton peaks (δ 2.5–4.0 ppm) to reference spectra.
- IR : Identify N–O stretching vibrations near 930 cm⁻¹ and O–H bonds at 3200–3500 cm⁻¹.
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) aligned with the compound’s molecular weight.
- Cross-validate results with databases like NIST Chemistry WebBook and report deviations ≥5% .
Q. What are the standard protocols for assessing the toxicity of this compound in vivo?
- Methodological Answer :
- Use inclusion criteria from toxicological profiles (Table B-1 in ):
- Routes : Oral, dermal, or inhalation exposure in rodents.
- Outcomes : Monitor hepatic, renal, and hematological effects post-exposure.
- Measure acute toxicity (LD₅₀) and chronic effects (e.g., carcinogenicity) over 90-day studies.
- Reference 1-Naphthylamine’s carcinogenicity data (Category 1A) for safety comparisons .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps.
- Storage : Keep in airtight containers at ≤4°C, away from oxidizing agents.
- Disposal : Contract authorized waste management services for carcinogenic residues.
- Conduct regular blood methemoglobin tests for personnel to detect overexposure .
Advanced Research Questions
Q. How can contradictions in toxicological data for this compound be resolved across studies?
- Methodological Answer :
- Conduct a systematic review using PRISMA guidelines ():
- Define inclusion/exclusion criteria (e.g., species, exposure duration).
- Assess study quality via Cochrane risk-of-bias tools ().
- Perform meta-analyses to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., solvent carriers) .
Q. What strategies optimize reaction yields for this compound derivatives?
- Methodological Answer :
- Screen catalysts (e.g., Pd/C, Fe³⁺) to accelerate hydroxylation.
- Use DoE (Design of Experiments) to test variables: pH (4–7), temperature (25–60°C), and stoichiometry.
- Validate purity via HPLC with reference standards (e.g., LGC Standards’ APIs) and report yield deviations in supplementary data .
Q. How does this compound’s stability vary under environmental conditions?
- Methodological Answer :
- Photodegradation : Expose to UV light (254 nm) and quantify degradation via LC-MS.
- Hydrolysis : Test pH-dependent stability (pH 2–12) at 25°C and 40°C.
- Oxidation : Monitor peroxide formation under aerobic vs. anaerobic conditions.
- Compare results to naphthalene derivatives’ stability profiles .
Q. What advanced analytical techniques differentiate this compound from structural analogs?
- Methodological Answer :
- X-ray Crystallography : Resolve hydroxylamine group orientation in crystal lattices.
- Tandem MS/MS : Fragment ions (e.g., m/z 144 for naphthyl loss) confirm unique dissociation pathways.
- DFT Calculations : Model H-bonding interactions to predict solubility and reactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
